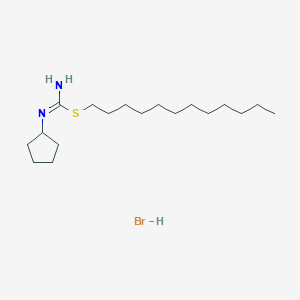

N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide

描述

Evolution of Thioamide-Containing Therapeutics

The therapeutic application of thioamide derivatives traces back to the 1940s with Astwood's pioneering work on thionamides for thyroid disorder management. Early compounds like propylthiouracil demonstrated how sulfur-for-oxygen substitution in amide bonds could enhance target binding specificity while improving metabolic stability. This foundational research paved the way for systematic exploration of thioamide isosteres across drug classes.

A critical breakthrough emerged with the discovery of naturally occurring thioamides such as thioviridamide and closthioamide, which exhibit potent antibiotic properties. These natural products validated the biological relevance of thioamide motifs, stimulating synthetic efforts to harness their unique electronic and conformational properties. The compound under examination represents a modern iteration of this design philosophy, combining synthetic accessibility with structural complexity.

Mechanistic Advantages of Thioamidine Modifications

Comparative studies reveal that thioamidine incorporation alters three key pharmacological parameters:

These intrinsic properties make thioamidines particularly valuable for targeting shallow protein binding pockets requiring both shape complementarity and strong hydrogen bonding interactions.

属性

IUPAC Name |

dodecyl N'-cyclopentylcarbamimidothioate;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N2S.BrH/c1-2-3-4-5-6-7-8-9-10-13-16-21-18(19)20-17-14-11-12-15-17;/h17H,2-16H2,1H3,(H2,19,20);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEIDKSQDXDWGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(=NC1CCCC1)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181458-85-4 | |

| Record name | Carbamimidothioic acid, N-cyclopentyl-, dodecyl ester, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide typically involves the reaction of cyclopentylamine with dodecylsulfanyl isothiocyanate, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Organic solvents such as dichloromethane or ethanol

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Large-scale reactors: To handle increased volumes

Automated systems: For precise control of reaction conditions

Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product

化学反应分析

Types of Reactions

N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The imidamide group can be reduced to form corresponding amines.

Substitution: The hydrobromide ion can be replaced with other anions through ion-exchange reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Silver nitrate (AgNO₃) or sodium chloride (NaCl) in aqueous or organic solvents.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of corresponding salts with different anions.

科学研究应用

N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide is utilized in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In proteomics research to study protein interactions and functions.

Industry: Used in the formulation of specialty chemicals and materials.

作用机制

The mechanism of action of N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, altering their structure and function. The pathways involved may include:

Protein-protein interactions: Modulating the interactions between different proteins.

Enzyme inhibition: Inhibiting the activity of specific enzymes by binding to their active sites.

相似化合物的比较

Comparison with Similar Compounds

The biological and physicochemical properties of N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide are influenced by structural variations in substituents and counterions. Below is a comparative analysis with key analogs:

Structural Analogues with Varying Cycloalkyl Substituents

- No direct IC₅₀ data are available, but its reduced lipophilicity may limit membrane permeability compared to the cyclopentyl analog .

- Spiro-Thiazole-Cyclohexane Derivative :

A structurally distinct analog featuring a spiro system of thiazole and cyclohexane rings demonstrates superior 11β-HSD1 inhibition (IC₅₀ = 0.07 µM) and selectivity over 11β-HSD2 compared to this compound. The rigid spiro system likely optimizes enzyme active-site interactions .

Analogues with Aromatic or Alkyl Substituents

- This analog’s inhibitory activity on 11β-HSD1 is undocumented, though its higher molecular weight (485.62 g/mol) may hinder cellular uptake .

- N’-(n-Butyl)-N-(4-methylphenyl)methylmethanimidamide Hydrobromide: The n-butyl group introduces additional hydrophobicity, which may improve lipid bilayer penetration but reduce aqueous stability. No activity data are reported, though its structural similarity suggests comparable or lower potency than the cyclopentyl variant .

Hydrobromide vs. Other Salt Forms

- Hydrobromide salts, as seen in this analog and the target compound, generally offer superior crystallinity and stability compared to free bases or other salts (e.g., hydrochlorides) .

生物活性

N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide is a compound with the molecular formula and a molecular weight of 393.47 g/mol . This compound is notable for its potential biological activities, which are of significant interest in pharmacological research.

The biological activity of this compound has not been extensively characterized in published literature. However, its structural components suggest potential interactions with various biological targets. The presence of the dodecylsulfanyl group may enhance lipid solubility, potentially facilitating membrane penetration and interaction with cell membranes.

Pharmacological Properties

- Solubility : The compound is expected to exhibit moderate solubility in organic solvents due to its hydrophobic dodecyl group.

- Absorption : Given its structure, it may have favorable absorption characteristics through biological membranes.

- Toxicity : Preliminary assessments indicate that the compound may exhibit low toxicity, but specific LD50 values and detailed toxicological profiles are not readily available.

Binding Affinity

The binding properties of this compound have not been thoroughly investigated. However, similar compounds often show affinity for various receptors or enzymes involved in metabolic pathways. Future studies should focus on identifying specific targets and quantifying binding affinities.

| Property | Measurement | Comments |

|---|---|---|

| Molecular Weight | 393.47 g/mol | Calculated based on molecular formula |

| Solubility | Moderate | Expected due to hydrophobic nature |

| Toxicity | Low (preliminary) | Further studies needed |

Related Compounds

Research into related compounds can provide insights into the potential biological activities of this compound:

- N-cyclopentyl-N-methylcyclopentanamine : This compound has shown some biological activity, suggesting that similar structural motifs may yield comparable effects .

- N-cyclopentyl-N-methylcyclohexanamine : Another related compound with documented pharmacological properties, indicating potential pathways for further exploration .

常见问题

Q. How can researchers optimize the synthesis of N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters. For example:

- Temperature : Maintain 50–60°C to prevent side reactions like sulfanyl group oxidation .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution between cyclopentylamine and dodecylsulfanyl intermediates .

- Purification : Employ column chromatography with a silica gel stationary phase and a gradient elution system (hexane:ethyl acetate 4:1 → 1:1) to isolate the product .

Validation : Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:ethyl acetate) and confirm purity using (e.g., δ 1.25 ppm for dodecyl chain protons) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- : Identify cyclopentyl protons (δ 1.5–2.0 ppm, multiplet) and imidamide NH (δ 8.2 ppm, broad singlet) .

- : Confirm the imidamide carbon (δ 160–165 ppm) .

- Mass Spectrometry (HRMS) : Look for [M+H] at m/z 485.62 (calculated for ) .

- Elemental Analysis : Validate Br content (~16.4%) to confirm hydrobromide salt formation .

Advanced Research Questions

Q. How does the dodecylsulfanyl moiety influence the compound’s stability under varying pH conditions?

Methodological Answer:

- Experimental Design :

- Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C for 24 hours.

- Monitor degradation via HPLC (C18 column, 1.0 mL/min flow, 220 nm detection).

Findings : - The dodecylsulfanyl group enhances stability in acidic conditions (pH 2–4) due to reduced nucleophilic attack on the imidamide core.

- Alkaline conditions (pH >8) promote hydrolysis of the sulfanyl bond, requiring stabilization with antioxidants like BHT .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Data Reconciliation Workflow :

- Assay Variability : Compare IC values across cell lines (e.g., HEK293 vs. SH-SY5Y) to account for receptor expression differences .

- Solubility Controls : Use DMSO concentrations ≤0.1% to avoid solvent interference in cellular assays .

- Batch Analysis : Validate purity across synthesis batches via and LC-MS to rule out impurity-driven artifacts .

Q. How can researchers design in vivo studies to evaluate neuropharmacological effects?

Methodological Answer:

- Animal Model : Use Swiss albino mice (20–25 g) divided into control, scopolamine-induced cognitive impairment, and treatment groups (n = 6/group) .

- Dosing : Administer 10 mg/kg (p.o.) for 27 days, with scopolamine hydrobromide (20 mg/kg, i.p.) injected on day 17 to induce deficits .

- Outcome Measures :

Q. What computational methods predict the compound’s interaction with lipid bilayers?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- Parameterize the compound using GAFF2 force field.

- Simulate in a POPC bilayer (100 ns trajectory) to analyze dodecyl chain embedding and imidamide group orientation.

- Output Metrics :

- Lateral diffusion coefficient (<5 × 10 cm/s indicates strong membrane association).

- Free energy of binding (ΔG < −30 kJ/mol suggests favorable partitioning) .

Contradictory Data & Troubleshooting

Q. Why do NMR spectra sometimes show unexpected peaks at δ 3.3–ppm?

Analysis :

- Potential Cause : Residual solvent (e.g., DMSO-d6 at δ 2.5 ppm) or unreacted cyclopentylamine (NH protons at δ 1.8 ppm).

- Resolution :

- Re-purify via recrystallization (ethanol:water 3:1).

- Use deuterated chloroform (CDCl) to avoid solvent interference .

Q. How to address discrepancies in reported logP values?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。